N-propyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-arylsulfanyltetrazoles with hydrogen peroxide in acetic acid . The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Molecular Structure Analysis
The molecular structure of similar compounds like imidazole contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” include a molecular formula of C15H16N2O3S2, an average mass of 336.429 Da, and a monoisotopic mass of 336.060242 Da .Scientific Research Applications
Glutaminase Inhibition
The compound's analogs have been synthesized and evaluated for their potential as glutaminase inhibitors, which could be beneficial in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have demonstrated potent inhibition of kidney-type glutaminase (GLS), indicating a therapeutic potential in controlling the growth of lymphoma cells both in vitro and in vivo due to their improved solubility and pharmacological profiles (Shukla et al., 2012).
Antimicrobial Activity
Compounds containing the thiadiazolyl motif have been synthesized and tested for their antimicrobial properties. Certain derivatives have shown promising antimicrobial activities, suggesting their potential use in treating bacterial infections. For example, thiazolidinone, thiazoline, and thiophene derivatives synthesized from a key intermediate demonstrated significant antimicrobial properties against various bacterial strains (Gouda et al., 2010).
Antiproliferative Activity
Research on the antiproliferative effects of thiadiazole derivatives has shown promising results against tumor cells. For instance, the evaluation of 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles revealed significant antiproliferative activity in various cancer cell lines, attributed to decreased DNA synthesis without inducing apoptosis (Juszczak et al., 2008).
Anticonvulsant and Antiproliferative Agents
The design and synthesis of new 1,3,4-thiadiazoles as multi-targeted pharmacological scaffolds have opened avenues for their use as anticonvulsants and antiproliferative agents. This approach allows for the exploration of molecular diversity, presenting a promising strategy for drug discovery (Sych et al., 2016).
Anticancer Properties
The pharmacophore hybridization approach has led to the development of drug-like molecules combining thiadiazole with other functional groups to exhibit anticancer properties. For example, a novel pyrazoline-bearing hybrid molecule demonstrated significant anticancer activity, suggesting the utility of such compounds in cancer treatment (Yushyn et al., 2022).
Future Directions
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-3-8-16-12(21)9-23-15-20-19-14(24-15)18-13(22)17-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPPWAHCRLGLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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